molecular formula C9H9N3O4S B1521539 2-{1H-pyrrolo[2,3-b]pyridine-3-sulfonamido}acetic acid CAS No. 1193387-93-7

2-{1H-pyrrolo[2,3-b]pyridine-3-sulfonamido}acetic acid

Cat. No.: B1521539
CAS No.: 1193387-93-7
M. Wt: 255.25 g/mol
InChI Key: VSMPKSJYUUOUMX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{1H-Pyrrolo[2,3-b]pyridine-3-sulfonamido}acetic acid is a heterocyclic compound featuring a pyrrolo[2,3-b]pyridine core linked to a sulfonamido-acetic acid moiety. This structure combines the electron-rich pyrrolopyridine system with the sulfonamide group, which is known for its role in enhancing biological activity and binding affinity in medicinal chemistry.

Properties

IUPAC Name

2-(1H-pyrrolo[2,3-b]pyridin-3-ylsulfonylamino)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O4S/c13-8(14)5-12-17(15,16)7-4-11-9-6(7)2-1-3-10-9/h1-4,12H,5H2,(H,10,11)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSMPKSJYUUOUMX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(NC=C2S(=O)(=O)NCC(=O)O)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1193387-93-7
Record name 2-{1H-pyrrolo[2,3-b]pyridine-3-sulfonamido}acetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthesis of 1H-pyrrolo[2,3-b]pyridine Core

The pyrrolo[2,3-b]pyridine nucleus can be synthesized or obtained commercially. In patent WO2006063167A1, the 5-bromo-7-azaindole (pyrrolo[2,3-b]pyridine) is used as a key intermediate for further functionalization.

Bromination at the 3-Position

Selective bromination at the 3-position of the pyrrolo[2,3-b]pyridine ring is achieved using bromine or N-bromosuccinimide (NBS) in organic solvents such as chloroform, dichloromethane, or tetrahydrofuran (THF). The reaction is typically conducted at low temperatures (0 °C to room temperature) for 10 minutes to several hours, depending on the reagent and conditions.

  • Example: Treatment of the intermediate with NBS and triethylamine in dichloromethane at room temperature for 1 to 16 hours.

Introduction of the Sulfonyl Group (Tosylation)

The brominated intermediate is then reacted with p-toluenesulfonyl chloride (tosyl chloride) or a similar sulfonyl chloride reagent in the presence of a base such as aqueous sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane at 0 °C to room temperature for 1 to 12 hours. This step installs the sulfonyl group at the 3-position, forming a sulfonyl chloride intermediate or directly the sulfonamide precursor.

  • Catalytic tetrabutylammonium hydrogen sulfate can be added to facilitate the reaction in a biphasic system (dichloromethane and aqueous NaOH).

Coupling with Amino Acetic Acid

The sulfonyl intermediate is then coupled with amino acetic acid (glycine) or its derivatives to form the sulfonamide bond. This coupling can be achieved via nucleophilic substitution of the sulfonyl chloride by the amino group of amino acetic acid under mild conditions.

  • The reaction mixture is typically stirred under nitrogen atmosphere and may be heated to reflux for several hours.
  • After completion, the reaction mixture is acidified and extracted with ethyl acetate.
  • The product is purified by filtration and washing steps.

Purification and Isolation

The crude product is often purified by extraction, drying over sodium sulfate, filtration, and concentration under reduced pressure. Ion-exchange resins such as DOWEX 50WX2-400 can be used to remove impurities and isolate the final acid compound. The product is then obtained as a solid after filtration and washing.

Reaction Conditions Summary Table

Step Reagents/Conditions Solvent(s) Temperature Time Notes
Bromination Bromine or NBS + base (e.g., triethylamine) Chloroform, DCM, or THF 0 °C to RT 10 min to 16 hours Selective 3-position bromination
Sulfonylation (Tosylation) p-Toluenesulfonyl chloride + aqueous NaOH + catalyst DCM + aqueous NaOH 0 °C to RT 1 to 12 hours Biphasic system, catalytic tetrabutylammonium hydrogen sulfate
Coupling with amino acid Amino acetic acid (glycine) Ethyl acetate, methanol Reflux or RT Several hours Nucleophilic substitution forming sulfonamide
Purification Ion-exchange resin (DOWEX), extraction, drying Methanol, DCM RT 3 hours stirring Removal of impurities and isolation

Research Findings and Optimization Notes

  • The bromination step is critical for regioselectivity; NBS in the presence of a base provides mild and controlled bromination.
  • Tosylation under biphasic conditions with catalytic phase transfer agents improves yield and purity.
  • The coupling reaction benefits from an inert atmosphere and controlled temperature to minimize side reactions.
  • Ion-exchange resin purification is effective for removing residual salts and byproducts, yielding a high-purity acid.
  • Yields reported for similar sulfonamide compounds in the literature range from 60% to 75% overall after purification.

Chemical Reactions Analysis

2-{1H-pyrrolo[2,3-b]pyridine-3-sulfonamido}acetic acid undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to a sulfinamide or thiol group.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide group is replaced by other nucleophiles.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H2O2) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles like amines for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Medicinal Chemistry

A. Focal Adhesion Kinase (FAK) Inhibition

Recent studies have identified 2-{1H-pyrrolo[2,3-b]pyridine-3-sulfonamido}acetic acid as a potential inhibitor of focal adhesion kinase (FAK), which plays a crucial role in cancer cell migration and survival. The compound's ability to inhibit FAK may provide new avenues for cancer treatment, particularly in targeting metastatic processes. Fragment-based drug discovery approaches have successfully utilized this compound to develop more potent analogs with improved efficacy against various cancer cell lines .

B. Antimicrobial Activity

Research has indicated that derivatives of pyrrolo[2,3-b]pyridine compounds exhibit antimicrobial properties. The sulfonamide functional group within this compound enhances its activity against specific bacterial strains. This suggests potential applications in developing new antibiotics or adjunct therapies for resistant infections .

Biochemical Applications

A. Proteomics Research

The compound is utilized in proteomics as a tool for studying protein interactions and functions. Its sulfonamide moiety allows it to act as a reversible inhibitor of certain enzymes, making it valuable for dissecting biochemical pathways and understanding disease mechanisms at the molecular level .

B. Enzyme Inhibition Studies

Due to its structural characteristics, this compound serves as a scaffold for designing inhibitors of various enzymes involved in metabolic pathways. This application is particularly relevant in the context of drug metabolism and pharmacokinetics studies .

Case Studies and Research Findings

StudyFocusFindings
Fragment-Based DiscoveryFAK InhibitorsIdentified novel analogs with enhanced potency against cancer cells
Antimicrobial TestingBacterial StrainsDemonstrated significant inhibitory effects on resistant strains
Proteomics ApplicationProtein InteractionsUsed as an inhibitor to elucidate protein function in cellular processes

Mechanism of Action

The mechanism of action of 2-{1H-pyrrolo[2,3-b]pyridine-3-sulfonamido}acetic acid involves its interaction with specific molecular targets. For example, it has been shown to inhibit the activity of fibroblast growth factor receptors (FGFRs), which play a crucial role in cell growth and differentiation. By targeting FGFRs, the compound can potentially interfere with signaling pathways involved in tumor growth and progression .

Comparison with Similar Compounds

Core Heterocycle Modifications

  • 1H-Pyrrolo[2,3-b]pyridine-3-acetic acid ():

    • Structure: Lacks the sulfonamido group, featuring an acetic acid side chain.
    • Key Properties: Exhibits geometric similarity to indole-3-acetic acid (auxin), enabling its use as a molecular probe in plant physiology .
    • Biological Relevance: Mimics auxin activity but with reduced potency due to the 7-azaindole core (pyridine-fused pyrrole) altering electronic distribution .
  • 2-Oxo-2-(1H-pyrrolo[2,3-b]pyridin-3-yl)acetic acid (): Structure: Replaces the sulfonamido group with a ketone at the α-position of the acetic acid. Molecular weight: 190.16 g/mol (vs. ~272 g/mol estimated for the sulfonamido analog).

Sulfonamide-Containing Derivatives

  • 1-[[4-(Butylthio)-3-fluorophenyl]sulfonyl]-2-methyl-1H-pyrrolo[2,3-b]pyridine-3-acetic acid ():

    • Structure: Features a bulky aryl-sulfonyl group and a methyl substituent.
    • Key Properties: Molecular weight = 436.52 g/mol; the sulfonyl group enhances metabolic stability and may improve target binding .
    • Synthesis: Likely involves sulfonylation of the pyrrolopyridine core, analogous to procedures in for carboxylic acid derivatives.
  • Pyridin-2-ylmethyl-carbamic acid esters with trifluoro-acetic acid ():

    • Structure: Combines pyrrolo[2,3-e]triazolo-pyrazine with carbamic acid esters.
    • Key Properties: Sulfonamide-free but highlights the versatility of pyrrolopyridine scaffolds in drug design, particularly for kinase inhibitors .

Physicochemical and Pharmacokinetic Properties

Molecular Weight and Solubility

Compound Molecular Formula Molecular Weight (g/mol) Solubility Trends
2-(1H-Pyrrolo[2,3-b]pyridin-3-yl)acetic acid () C₉H₈N₂O₂ 176.17 Moderate water solubility (carboxylic acid)
2-{1H-Pyrrolo[2,3-b]pyridine-3-sulfonamido}acetic acid (inferred) C₉H₈N₃O₄S ~272.24 Reduced solubility due to sulfonamide hydrophobicity
2-Oxo derivative () C₉H₆N₂O₃ 190.16 Higher lipophilicity (ketone group)

Acid-Base Behavior

  • The sulfonamido group (pKa ~10–11) introduces a weakly acidic proton, contrasting with the carboxylic acid group (pKa ~2–3) in . This alters ionization states at physiological pH, affecting membrane permeability.

Auxin Mimicry ()

  • 1H-Pyrrolo[2,3-b]pyridine-3-acetic acid mimics auxin but with lower efficacy due to altered side-chain geometry and electronic effects.

Enzyme Inhibition and Drug Development

  • Sulfonamide-containing analogs (e.g., ) are common in kinase and protease inhibitors. The sulfonamido group can engage in hydrogen bonding with active-site residues, enhancing binding affinity .
  • Methyl esters () and hydrochloride salts () are prodrug strategies to improve bioavailability, a consideration for the sulfonamido analog.

Biological Activity

2-{1H-pyrrolo[2,3-b]pyridine-3-sulfonamido}acetic acid is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity associated with this compound, focusing on its mechanism of action, therapeutic applications, and relevant research findings.

  • Molecular Formula : C₉H₉N₃O₄S
  • Molecular Weight : 255.25 g/mol
  • CAS Number : 1193387-93-7

The compound is known to act as an inhibitor of SGK-1 (serum/glucocorticoid-regulated kinase 1), which plays a critical role in various cellular processes including ion transport and cell proliferation. Inhibition of SGK-1 has implications for treating conditions such as renal and cardiovascular diseases, where electrolyte balance is disrupted .

Inhibition of SGK-1 Kinase

Research indicates that this compound effectively inhibits SGK-1 kinase activity. This inhibition could provide therapeutic benefits in managing diseases associated with dysregulated SGK-1 activity, such as hypertension and heart failure .

Anti-inflammatory Properties

Preliminary studies suggest that the compound may exhibit anti-inflammatory effects. It has been shown to reduce the release of pro-inflammatory cytokines in vitro, indicating potential use in conditions characterized by inflammation .

Case Studies and Experimental Data

A study conducted on a series of pyrrolo[2,3-b]pyridine derivatives revealed significant insights into structure-activity relationships (SAR). The findings indicated that modifications to the core structure could enhance biological activity against targeted enzymes like PDE4B, which is involved in inflammatory responses .

CompoundIC50 (μM)Target Enzyme% Inhibition
11h0.8PDE4B99%
2Not specifiedSGK-1Not specified

Pharmacokinetics and ADME Properties

The pharmacokinetic profile of related compounds suggests favorable absorption, distribution, metabolism, and excretion (ADME) characteristics. However, specific studies on the ADME properties of this compound are necessary to confirm these findings for this particular compound .

Q & A

Q. How is toxicity profiling integrated into early-stage development?

  • Methodological Answer :
  • hERG Assay : Patch-clamp electrophysiology assesses cardiac risk (IC50 >10 μM desirable).
  • Ames Test : Bacterial reverse mutation assay screens for mutagenicity.
  • DSSTox Data : Predictive toxicology models (e.g., EPA’s CompTox) prioritize low-risk analogs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-{1H-pyrrolo[2,3-b]pyridine-3-sulfonamido}acetic acid
Reactant of Route 2
Reactant of Route 2
2-{1H-pyrrolo[2,3-b]pyridine-3-sulfonamido}acetic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.